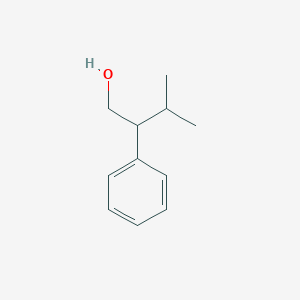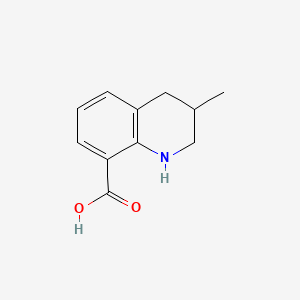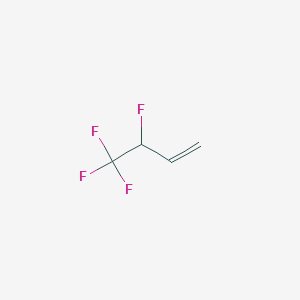
(3S)-3-isocyanatooxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-isocyanatooxolan-2-one: is a chemical compound with a unique structure that includes an isocyanate group attached to an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-isocyanatooxolan-2-one typically involves the reaction of oxolan-2-one derivatives with isocyanate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the oxolan-2-one derivative is treated with an isocyanate source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-isocyanatooxolan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of various adducts.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Base catalysts, such as tertiary amines or metal catalysts, are often used to enhance the reaction rate and selectivity.
Solvents: Organic solvents, such as dichloromethane or toluene, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from the reactions of this compound include urea derivatives, carbamates, and polyurethanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S)-3-isocyanatooxolan-2-one is used as a building block for the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of urea and carbamate derivatives.
Biology: In biological research, this compound is studied for its potential as a cross-linking agent in protein modification. Its ability to form stable urea linkages with amino groups in proteins makes it useful for creating protein conjugates and studying protein interactions.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its reactivity with biological molecules allows for the targeted delivery of therapeutic agents to specific tissues or cells.
Industry: In industry, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers. Its unique reactivity profile makes it a valuable component in the formulation of high-performance materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(3S)-3-isocyanatooxolan-2-one: can be compared with other isocyanate-containing compounds, such as methyl isocyanate and phenyl isocyanate.
Oxolan-2-one derivatives: Compounds like oxolan-2-one and its substituted derivatives share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isocyanate group and an oxolan-2-one ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C5H5NO3 |
|---|---|
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
(3S)-3-isocyanatooxolan-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2/t4-/m0/s1 |
InChI-Schlüssel |
UPVFLZAJJGFECS-BYPYZUCNSA-N |
Isomerische SMILES |
C1COC(=O)[C@H]1N=C=O |
Kanonische SMILES |
C1COC(=O)C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)




